molecular formula C26H20O3 B11021984 3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one

3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11021984
M. Wt: 380.4 g/mol
InChI Key: TUOJBIXKXZXIJH-UHFFFAOYSA-N
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Description

3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one: is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a biphenyl group, an ethyl group, and a methyl group attached to a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid in the presence of a palladium catalyst.

    Construction of the Furochromene Core: The furochromene core can be constructed via a cyclization reaction involving a suitable precursor such as a chromene derivative.

    Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the furochromene core, potentially leading to the formation of dihydrofurochromenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield an aldehyde or carboxylic acid, while substitution reactions on the biphenyl moiety can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a useful building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors is of particular interest.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its structural features contribute to desirable properties such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression regulation, and metabolic processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7-one
  • 3-(4-fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7-one
  • 4-methyl-3,9-diphenyl-furo[2,3-f]chromen-7-one

Uniqueness

Compared to similar compounds, 3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one stands out due to its specific combination of functional groups. The presence of the biphenyl moiety, along with the ethyl and methyl groups, imparts unique chemical properties and potential applications. Its structural diversity allows for a wide range of chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C26H20O3

Molecular Weight

380.4 g/mol

IUPAC Name

9-ethyl-4-methyl-3-(4-phenylphenyl)furo[2,3-f]chromen-7-one

InChI

InChI=1S/C26H20O3/c1-3-17-14-23(27)29-22-13-16(2)24-21(15-28-26(24)25(17)22)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3

InChI Key

TUOJBIXKXZXIJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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